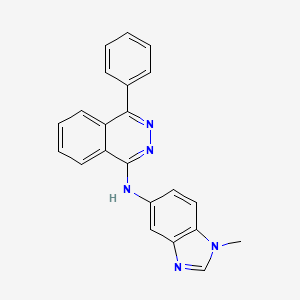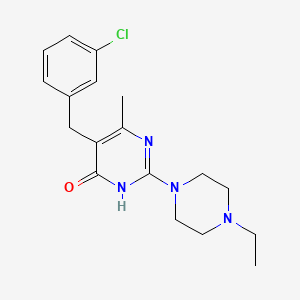![molecular formula C22H29N3O3 B6003421 N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6003421.png)
N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EPPA is a piperazine derivative that exhibits promising biological activities, including anti-inflammatory, analgesic, and antioxidant properties.
作用機序
The mechanism of action of N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory mediators, such as prostaglandins. In addition, N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects
N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. The compound has been reported to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to decrease the expression of COX-2, which is a key mediator of inflammation. In addition, N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells and tissues from oxidative damage.
実験室実験の利点と制限
N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. The compound can be synthesized in large quantities with good yields, making it suitable for large-scale experiments. However, one of the limitations of N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide is its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide. One potential area of interest is the development of N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide-based drugs for the treatment of inflammatory and oxidative stress-related diseases. In addition, further studies are needed to elucidate the mechanism of action of N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide and to identify its molecular targets. Moreover, the potential toxicity and safety of N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide in vivo need to be investigated, and the compound's pharmacokinetic properties need to be characterized. Finally, the development of more efficient synthesis methods for N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide may further facilitate its use in various scientific applications.
Conclusion
In conclusion, N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide is a promising compound with potential applications in various areas of scientific research. The compound exhibits anti-inflammatory, analgesic, and antioxidant properties, and its mechanism of action involves the inhibition of COX-2 and the reduction of ROS production. N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has several advantages for lab experiments, including its high purity and reproducibility, but its low solubility in water may limit its use in certain experiments. Future research on N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide should focus on the development of N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide-based drugs, the elucidation of its mechanism of action, and the investigation of its toxicity and pharmacokinetic properties.
合成法
N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide can be synthesized through a multistep process involving the reaction of 2-naphthylmethylamine with ethyl chloroacetate, followed by the reaction of the resulting compound with piperazine and acetic anhydride. The final product is obtained through the reaction of the intermediate compound with 3-chloropropyl ethyl ether. The synthesis of N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been reported in various scientific publications, and the compound can be obtained in high yields with good purity.
科学的研究の応用
N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its potential applications in various areas of scientific research. The compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and other inflammatory disorders. In addition, N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been reported to possess antioxidant properties, which may have implications in the prevention and treatment of oxidative stress-related diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
N-(3-ethoxypropyl)-2-[1-(naphthalen-2-ylmethyl)-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-2-28-13-5-10-23-21(26)15-20-22(27)24-11-12-25(20)16-17-8-9-18-6-3-4-7-19(18)14-17/h3-4,6-9,14,20H,2,5,10-13,15-16H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARCIXQWGXXMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CC1C(=O)NCCN1CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(3-bromo-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6003343.png)
![1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6003348.png)


![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6003364.png)
![ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B6003365.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6003368.png)
methanone](/img/structure/B6003390.png)
![2-methyl-6-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6003394.png)
![2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003402.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6003412.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6003419.png)
![(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B6003432.png)